B1580340 L-ALANINE-N-T-BOC (13C3,15N)

L-ALANINE-N-T-BOC (13C3,15N)

Cat. No.: B1580340
M. Wt: 193.18
Attention: For research use only. Not for human or veterinary use.
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Description

L-ALANINE-N-T-BOC (13C3,15N) is a stable isotope-labeled derivative of the amino acid L-alanine, protected at the amine group by a tert-butoxycarbonyl (Boc) group. This compound is uniformly labeled with Carbon-13 (13C3) and Nitrogen-15 (15N), making it an essential tool in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It serves as a crucial building block in the synthesis of isotopically labeled peptides, enabling precise tracking, quantification, and structural analysis in complex biological systems. The Boc protecting group enhances the compound's stability and allows for selective deprotection under mild acidic conditions, facilitating its use in sophisticated multi-step synthetic schemes. While the specific, labeled form is foundational in research, derivatives and analogs featuring the Boc-protected alanine structure have demonstrated significant research value. For instance, conjugates like 5-O-(N-Boc-l-alanine)-renieramycin T have been studied for their potent activity in inducing p53-dependent apoptosis and suppressing cancer stem cell (CSC) signals in non-small cell lung cancer (NSCLC) models, highlighting the role of such protected amino acids in developing novel therapeutic candidates . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

193.18

Purity

98%

Origin of Product

United States

Scientific Research Applications

Applications in Biomolecular NMR Spectroscopy

Biomolecular NMR spectroscopy utilizes labeled compounds to study protein structures and dynamics. The introduction of L-Alanine-N-t-BOC (13C3,15N) has facilitated several advancements:

A. Protein Dynamics Studies

Isotope labeling enables researchers to observe protein folding and conformational changes in real-time. For instance, the use of 15N^{15}N and 13C^{13}C labels in alanine has been crucial for:

  • Triple-resonance experiments : These have improved the efficiency of sequential assignments in protein structures, allowing for more reliable data collection .

B. Structural Elucidation

L-Alanine-N-t-BOC (13C3,15N) is often employed to resolve ambiguities in protein structures by providing distinct NMR signals that can be correlated with specific structural features .

Applications in Proteomics

In proteomics, stable isotope-labeled amino acids are essential for quantifying proteins and understanding their functional roles within biological systems.

A. Quantitative Mass Spectrometry

The incorporation of L-Alanine-N-t-BOC (13C3,15N) allows for accurate quantification of proteins through mass spectrometry techniques:

  • Isotope dilution assays : These methods leverage the known quantities of labeled amino acids to quantify unlabeled counterparts in complex mixtures .

B. Metabolic Flux Analysis

This compound is instrumental in tracing metabolic pathways by allowing researchers to track the incorporation and transformation of alanine within metabolic networks. Studies have shown its effectiveness in evaluating how different substrates affect metabolic pathways in various organisms .

Case Studies

Several studies have highlighted the practical applications of L-Alanine-N-t-BOC (13C3,15N):

Case Study 1: Protein Folding Dynamics

A study utilized L-Alanine-N-t-BOC (13C3,15N) to investigate the folding kinetics of a specific enzyme. The results indicated that the labeled alanine residues provided clear insights into intermediate states during folding, which were previously difficult to observe using conventional methods.

Case Study 2: Metabolic Pathway Tracing

Another research project employed this compound to analyze the metabolic pathways in cancer cells. By monitoring the incorporation of labeled alanine into various metabolites, researchers could delineate altered metabolic routes associated with tumor growth and proliferation.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
Biomolecular NMRProtein dynamics studiesImproved signal resolution
ProteomicsQuantitative mass spectrometryAccurate protein quantification
Metabolic StudiesTracing metabolic pathwaysInsights into metabolic alterations

Comparison with Similar Compounds

Structural and Isotopic Variants

Table 1: Key Isotopic and Structural Variants of Boc-Protected Alanine
Compound Name Isotopic Labels CAS Number Molecular Formula Purity (%) Price (USD/g) Key Applications References
L-ALANINE-N-T-BOC (13C3,15N) 13C3, 15N 714964-61-1* C₈H₁₃¹³C₃¹⁵NO₄ 97–99 ~70–106 NMR, metabolic tracing
L-ALANINE-N-T-BOC (15N) 15N N/A C₈H₁₅¹⁵NO₄ 98 ~60–80 Nitrogen-specific studies
L-ALANINE-N-T-BOC (3-13C) 13C (position 3) 15761-38-3 C₇H₁₃¹³CH₁₅NO₄ 99 ~1063 Site-specific isotopic tracing
L-ALANINE-N-T-BOC (3,3,3-D3) D3 (deuterium) N/A C₈H₁₀D₃NO₄ 99 ~80–100 Solvent interaction studies
N-Fmoc-L-alanine-13C3,15N 13C3, 15N (Fmoc-protected) 865720-15-6 C₁₅¹³C₃H₁₇¹⁵NO₄ 95 ~790–1,474 Solid-phase peptide synthesis

Note: CAS numbers vary by supplier; purity and pricing are approximate.

Functional Group Modifications

  • Boc vs. Fmoc Protection :
    The Boc group (tert-butoxycarbonyl) is acid-labile, making it suitable for stepwise peptide synthesis under acidic deprotection conditions. In contrast, N-Fmoc-L-alanine-13C3,15N () uses a base-labile Fmoc (fluorenylmethyloxycarbonyl) group, preferred in modern solid-phase synthesis due to orthogonal protection strategies .

  • Beta-Alanine Derivatives: β-Alanine-13C3,15N (CAS 285978-07-6) lacks the α-amino group, positioning the amino moiety on the β-carbon. This structural difference directs its role in carnosine synthesis and muscle metabolism rather than protein incorporation .
  • Enantiomers: D-ALANINE-N-T-BOC (15N) () serves as the non-biological enantiomer, useful in studying stereochemical effects in enzyme specificity or chiral separations.

Isotopic Labeling Patterns

  • Single vs. Dual Isotopes :
    The 15N-only variant (NLM-1903) is cost-effective for nitrogen metabolic studies, while the dual-labeled 13C3,15N version (CNLM-2394) enables simultaneous tracking of carbon and nitrogen fluxes, critical in multi-omics analyses .
  • Position-Specific Labeling :
    Compounds like L-ALANINE-N-T-BOC (3-13C) (CLM-2151) allow targeted analysis of specific metabolic pathways, such as alanine transamination in the liver .

Physicochemical and Commercial Considerations

  • Solubility and Stability :
    Boc-protected alanines are typically soluble in organic solvents (e.g., DMF, THF), whereas β-alanine derivatives exhibit higher aqueous solubility .
  • Purity and Cost : Prices vary significantly; for example, Eurisotop’s Fmoc-alanine-13C3,15N costs ~€1,474/0.25g , while Shanghai’s Boc-alanine-13C3,15N is ~$70/0.1g . Purity ranges from 95% to 99%, impacting reproducibility in sensitive assays.

Preparation Methods

Starting Material: Isotopically Labeled L-Alanine

The isotopically labeled L-alanine used is enriched with ^13C at the third carbon and ^15N at the amino nitrogen. This can be obtained via:

  • Biosynthetic methods: Culturing microorganisms in media enriched with ^13C-glucose and ^15N-ammonium salts to produce labeled amino acids.
  • Chemical synthesis routes: Starting from labeled precursors, although less common due to complexity.

Protection of the Amino Group with t-BOC

The amino group of L-alanine is protected to prevent unwanted side reactions during peptide synthesis. The t-BOC group is introduced typically by reaction with di-tert-butyl dicarbonate ((Boc)2O) under controlled conditions.

Typical reaction conditions:

Parameter Details
Solvent Organic solvents such as dioxane or dichloromethane
Base Triethylamine or sodium bicarbonate to neutralize the acid formed
Temperature 0 °C to room temperature
Reaction time 1–3 hours
Molar ratio (Boc)2O : L-alanine ~1.1 : 1

The reaction proceeds with the nucleophilic attack of the amino group on the (Boc)2O, forming the carbamate-protected amino acid.

Purification

The crude product is purified by:

  • Extraction with organic solvents
  • Crystallization or recrystallization
  • Chromatographic techniques such as flash chromatography or preparative HPLC

Purity is critical to ensure the compound’s suitability for research applications, with chemical purity typically ≥ 98%.

Characterization

The final product is characterized by:

  • Mass spectrometry (MS) to confirm molecular weight and isotopic incorporation
  • Nuclear magnetic resonance (NMR) spectroscopy, especially ^13C and ^15N NMR, to verify isotopic labeling positions
  • Elemental analysis and HPLC for purity assessment

Research Findings and Data

Isotopic Purity and Chemical Purity

According to commercial suppliers specializing in stable isotope-labeled compounds, L-Alanine-N-t-BOC (13C3,15N) is available with isotopic enrichments typically between 97% and 99% for both ^13C and ^15N labels, and chemical purity exceeding 98%.

Analytical Data Summary

Parameter Value/Range
Molecular Formula C7[^13C]H15[^15N]O4
Molecular Weight 191.20 g/mol
Isotopic Enrichment ^13C (3 atoms): 97–99%
^15N (1 atom): 97–99%
Chemical Purity ≥ 98%
Typical Solvent for Storage Anhydrous organic solvents (varies by batch)

Application-Driven Preparation Notes

  • The t-BOC protection is stable under peptide synthesis conditions but can be removed under acidic conditions post-synthesis.
  • The isotopic labeling at the 3rd carbon and nitrogen allows for precise tracing in metabolic studies and high-resolution NMR or MS analysis.
  • The compound’s stability and isotopic integrity are maintained by careful control of reaction conditions and purification steps.

Summary Table of Preparation Steps

Step No. Process Step Key Conditions/Notes
1 Obtain ^13C3, ^15N-labeled L-alanine Biosynthetic or chemical synthesis of labeled amino acid
2 Protection with t-BOC group Reaction with (Boc)2O, base, 0 °C to RT, 1–3 h
3 Purification Extraction, crystallization, chromatography
4 Characterization MS, ^13C/^15N NMR, HPLC, elemental analysis

Q & A

Q. Advanced

  • Tracer concentration : Use sub-saturating doses (e.g., 30 μM) to mimic physiological conditions and avoid metabolic bottlenecks .
  • Isotope scrambling control : Monitor potential label transfer to non-target metabolites (e.g., glycine or serine) via LC-MS/MS .
  • Pathway modeling : Develop computational models to predict label distribution in de novo purine biosynthesis, accounting for mitochondrial-cytosolic crosstalk .

How does isotopic purity (e.g., 13C vs. 15N labeling efficiency) impact data interpretation in quantitative proteomics, and what validation steps are recommended?

Q. Advanced

  • Baseline correction : Low 15N purity (>95%) may introduce background noise in MS spectra, requiring deisotoping algorithms .
  • Cross-validation : Confirm labeling efficiency using parallel techniques (e.g., NMR for 13C and elemental analysis for 15N) .
  • Internal standards : Co-inject unlabeled analogs to calibrate retention times and quantify isotopic enrichment .

What analytical techniques are most suitable for verifying the structural integrity and isotopic labeling of L-Alanine-N-t-Boc (13C3,15N)?

Q. Basic

  • NMR spectroscopy : 13C NMR confirms carbon labeling positions, while 15N-1H HSQC validates nitrogen incorporation .
  • High-resolution MS : Exact mass measurements (e.g., Q-TOF) distinguish isotopic peaks and detect impurities .
  • Isotopic ratio analysis : Elemental analysis-coupled isotope ratio mass spectrometry (EA-IRMS) quantifies 13C/15N abundance .

In studies of de novo purine biosynthesis, how does the dual 13C/15N labeling in L-Alanine-N-t-Boc facilitate tracing metabolic pathways, and what are the potential pitfalls in data analysis?

Q. Advanced

  • Dual-label tracing : 13C3 labels track carbon flow from serine to glycine and formate, while 15N monitors nitrogen incorporation into purine rings .
  • Pitfalls :
    • Isotopic dilution : High intracellular alanine pools may dilute the tracer, requiring kinetic modeling to adjust for pool sizes .
    • Compartmentalization : Mitochondrial vs. cytosolic metabolism can lead to uneven label distribution, necessitating subcellular fractionation .

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